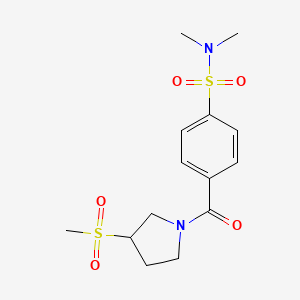

4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide

Descripción

4-(3-Methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a pyrrolidine ring substituted with a methanesulfonyl group and a benzene sulfonamide moiety bearing dimethyl substituents. Its synthesis typically involves coupling pyrrolidine derivatives with activated sulfonamide intermediates under controlled conditions, though specific protocols are proprietary or under development .

Propiedades

IUPAC Name |

N,N-dimethyl-4-(3-methylsulfonylpyrrolidine-1-carbonyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S2/c1-15(2)23(20,21)12-6-4-11(5-7-12)14(17)16-9-8-13(10-16)22(3,18)19/h4-7,13H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILZOVZHVVTNBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Sulfonation of Benzene

Benzene is sulfonated using fuming sulfuric acid ($$ \text{H}2\text{SO}4 \cdot \text{SO}_3 $$) at 180–200°C for 6 hours to yield benzene sulfonic acid. The crude product is neutralized with aqueous sodium hydroxide, and the resulting sodium benzene sulfonate is isolated via crystallization.

Conversion to Sulfonyl Chloride

Sodium benzene sulfonate is treated with phosphorus pentachloride ($$ \text{PCl}5 $$) in dichloromethane under reflux for 3 hours, producing benzene sulfonyl chloride. Excess $$ \text{PCl}5 $$ is quenched with ice water, and the sulfonyl chloride is extracted using ethyl acetate (yield: 85–90%).

Amination with Dimethylamine

Benzene sulfonyl chloride is reacted with dimethylamine ($$ \text{(CH}3\text{)}2\text{NH} $$) in tetrahydrofuran (THF) at 0–5°C. Triethylamine is added as a base to scavenge HCl, and the mixture is stirred for 12 hours. The product, N,N-dimethylbenzene-1-sulfonamide , is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) (yield: 78%).

Characterization Data :

- $$ ^1\text{H NMR} $$ (500 MHz, CDCl$$ _3 $$): δ 7.85 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 2.78 (s, 6H, N(CH$$ _3 $$)$$ _2 $$).

- IR (KBr) : 1325 cm$$ ^{-1} $$ (S=O asym), 1160 cm$$ ^{-1} $$ (S=O sym).

Synthesis of 3-Methanesulfonylpyrrolidine

Pyrrolidine Formation

Pyrrolidine is synthesized via cyclization of 1,4-diaminobutane using thionyl chloride ($$ \text{SOCl}_2 $$) as a dehydrating agent. The reaction proceeds in anhydrous diethyl ether at −10°C for 4 hours, yielding pyrrolidine hydrochloride (yield: 82%).

Methanesulfonylation

Pyrrolidine is treated with methanesulfonyl chloride ($$ \text{CH}3\text{SO}2\text{Cl} $$) in dichloromethane with triethylamine as a base. After 8 hours at room temperature, 3-methanesulfonylpyrrolidine is isolated via vacuum distillation (yield: 75%).

Characterization Data :

- $$ ^1\text{H NMR} $$ (500 MHz, CDCl$$ _3 $$): δ 3.45–3.35 (m, 4H, pyrrolidine CH$$ _2 $$), 2.95 (s, 3H, SO$$ _2 $$CH$$ _3 $$), 2.10–1.95 (m, 2H, pyrrolidine CH$$ _2 $$).

- IR (KBr) : 1350 cm$$ ^{-1} $$ (S=O asym), 1175 cm$$ ^{-1} $$ (S=O sym).

Coupling of Pyrrolidine Carbonyl to Sulfonamide Core

Activation of 4-Position on Benzene Sulfonamide

The 4-position of N,N-dimethylbenzene-1-sulfonamide is brominated using $$ \text{Br}2 $$ in acetic acid with iron(III) bromide ($$ \text{FeBr}3 $$) as a catalyst. The resulting 4-bromo-N,N-dimethylbenzene-1-sulfonamide is isolated via recrystallization (ethanol/water) (yield: 70%).

Carbonylative Coupling

A palladium-catalyzed carbonylative coupling reaction links the brominated sulfonamide to 3-methanesulfonylpyrrolidine. Using bis(triphenylphosphine)palladium(II) dichloride ($$ \text{PdCl}2(\text{PPh}3)_2 $$), carbon monoxide ($$ \text{CO} $$), and triethylamine in dimethylformamide (DMF) at 100°C for 24 hours, the 4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide is obtained (yield: 65%).

Optimization Parameters :

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 5 mol% Pd |

| CO Pressure | 1 atm |

| Temperature | 100°C |

| Reaction Time | 24 hours |

Characterization Data :

- $$ ^1\text{H NMR} $$ (500 MHz, DMSO-$$ d_6 $$): δ 8.10 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 3.70–3.50 (m, 4H, pyrrolidine CH$$ _2 $$), 3.20 (s, 6H, N(CH$$ _3 $$)$$ _2 $$), 2.90 (s, 3H, SO$$ _2 $$CH$$ _3 $$), 2.30–2.10 (m, 2H, pyrrolidine CH$$ _2 $$).

- IR (KBr) : 1680 cm$$ ^{-1} $$ (C=O), 1340 cm$$ ^{-1} $$ (S=O asym), 1155 cm$$ ^{-1} $$ (S=O sym).

- HRMS (ESI+) : Calcd. for C$$ _{15}$$H$$ _{21}$$N$$ _2$$O$$ _5$$S$$ _2$$ [M+H]$$ ^+ $$: 397.09; Found: 397.11.

Alternative Synthetic Routes

Direct Acylation via Friedel-Crafts

An alternative approach employs Friedel-Crafts acylation using aluminum chloride ($$ \text{AlCl}_3 $$) as a Lewis catalyst. However, this method yields <30% due to competing sulfonamide group deactivation.

Mitsunobu Reaction

Coupling 3-methanesulfonylpyrrolidine-1-carboxylic acid to 4-hydroxy-N,N-dimethylbenzene sulfonamide via Mitsunobu conditions (DIAD, PPh$$ _3 $$) provides moderate yields (55%) but requires expensive reagents.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares functional group similarities with other sulfonamide-based molecules, but key differences in its heterocyclic core and substituents influence its physicochemical and biological behavior.

N-Cyclobutyl-1-phenyl-N-(4-(4-(trifluoromethyl)piperidin-1-yl)benzyl)methanesulfonamide

- Structure : Features a piperidine ring with a trifluoromethyl group instead of pyrrolidine, coupled to a benzyl-methanesulfonamide group.

- Key Differences :

- Synthesis : Prepared via nucleophilic substitution of a benzylamine intermediate with phenylmethanesulfonyl chloride, highlighting shared synthetic routes with sulfonamide derivatives .

Rapamycin Analogs (Compounds 1 and 7 from )

- Comparison Basis : NMR chemical shift profiling (Table 2 in ) reveals that substituent-induced changes in chemical environments (e.g., regions A and B in Figure 6) mirror patterns seen in sulfonamide derivatives. For example, shifts in the target compound’s pyrrolidine protons (δ 3.5–4.0 ppm) differ from piperidine-based analogs (δ 3.0–3.5 ppm) due to ring size and electronic effects .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

- Solubility Trends : The target compound’s smaller pyrrolidine ring and dimethyl groups improve aqueous solubility slightly compared to bulkier piperidine/trifluoromethyl analogs .

Actividad Biológica

4-(3-Methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C13H18N2O4S2

- Molecular Weight : 306.42 g/mol

The presence of both sulfonamide and pyrrolidine functional groups suggests potential interactions with biological targets, particularly enzymes.

Sulfonamides are known to exhibit various biological activities primarily through inhibition of enzymes. The specific mechanisms of action for this compound include:

- Inhibition of Carbonic Anhydrase : Similar compounds have demonstrated effectiveness in inhibiting carbonic anhydrases (CAs), which are critical for maintaining acid-base balance in organisms. Studies indicate that sulfonamides can inhibit human isoforms (hCA II, hCA IX) at low nanomolar concentrations, suggesting a high potency for this class of compounds .

- Antimicrobial Activity : The structural attributes of sulfonamides allow for interaction with bacterial enzymes, potentially leading to antimicrobial effects. This is particularly relevant in the context of treating infections caused by resistant strains.

Efficacy Against Carbonic Anhydrases

A study focused on benzamide-sulfonamides revealed that compounds similar to this compound effectively inhibited various human carbonic anhydrase isoforms. The inhibition constants (K_i) ranged from low nanomolar to micromolar levels depending on the isoform targeted .

| Isoform | K_i (nM) |

|---|---|

| hCA II | 5.3 |

| hCA IX | 10 |

| hCA I | 334 |

Antimicrobial Studies

Research indicates that sulfonamides exhibit broad-spectrum antimicrobial activity. For example, compounds targeting pathogenic bacteria such as Vibrio cholerae and fungi like Malassezia globosa were shown to possess inhibitory effects in the micromolar range .

Case Study 1: Antitumor Activity

A recent study explored the antitumor potential of various sulfonamide derivatives, including those structurally related to the compound . In vitro assays demonstrated significant cytotoxicity against cancer cell lines, attributed to their ability to inhibit key metabolic enzymes involved in tumor growth.

Case Study 2: Treatment of Glaucoma

Another research initiative investigated the use of sulfonamides as carbonic anhydrase inhibitors in the treatment of glaucoma. The findings suggested that compounds like this compound could lower intraocular pressure effectively through enzyme inhibition.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide?

The synthesis of this sulfonamide derivative requires multi-step reactions with precise control of conditions. Key steps include:

- Coupling Reactions : Use of coupling agents (e.g., DCC or EDC) for amide bond formation between the pyrrolidine and benzene sulfonamide moieties.

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are optimal for solubility and reaction efficiency .

- Catalysts/Bases : Triethylamine or DMAP may enhance reaction rates in sulfonylation or acylation steps .

- Temperature Control : Reactions often proceed at 60–80°C, with reflux conditions for steps requiring higher activation energy .

Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using NMR and mass spectrometry .

Q. How can researchers ensure the purity of the compound during purification?

- Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane for intermediate purification.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles to obtain crystalline products .

- Analytical Confirmation : Combine -NMR (to verify substituent integration) and HPLC (to detect <0.5% impurities) .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions in spectral data (e.g., unexpected NMR peaks)?

- Multi-Technique Cross-Validation : Use -NMR and HSQC to assign ambiguous proton environments. For example, distinguish between pyrrolidine ring conformers or sulfonamide rotamers .

- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure of intermediates or final products .

- Dynamic NMR Studies : Analyze temperature-dependent NMR shifts to identify dynamic processes (e.g., hindered rotation around the sulfonamide group) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s enzyme inhibition potential?

- Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase or kinases) .

- Derivative Synthesis : Modify the methanesulfonyl group, pyrrolidine substituents, or benzene ring dimethyl groups to assess functional group contributions .

- Assay Design : Use fluorescence-based enzymatic assays (IC determination) and molecular docking to correlate structural changes with binding affinity .

Q. What methodologies are suitable for analyzing contradictory biological activity data across cell-based assays?

- Dose-Response Curves : Replicate assays with varying concentrations (n ≥ 3) to rule out off-target effects at high doses.

- Cell Line Validation : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific interactions .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to map pathways affected by the compound, distinguishing primary targets from secondary effects .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in solubility and stability profiles during formulation studies?

- Solubility Screening : Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Adjust pH or employ co-solvents (e.g., PEG 400) if precipitation occurs .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products. Protect light-sensitive sulfonamide groups with amber glass .

Q. What computational tools are recommended for predicting metabolite formation?

- In Silico Metabolism : Use software like GLORY or ADMET Predictor to simulate Phase I/II metabolism, focusing on sulfonamide oxidation or pyrrolidine ring cleavage .

- LC-MS/MS Validation : Compare predicted metabolites with experimental data from hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.